2-(Methylsulfinyl)phenol

Übersicht

Beschreibung

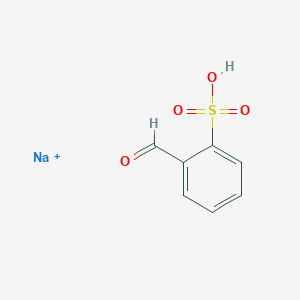

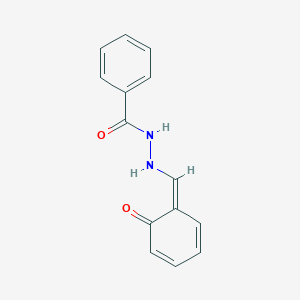

2-(Methylsulfinyl)phenol is a chemical compound with the molecular formula C7H8O2S . It has an average mass of 156.202 Da and a monoisotopic mass of 156.024506 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group with a methylsulfinyl substituent. It has a density of 1.4±0.1 g/cm3, a boiling point of 327.9±25.0 °C at 760 mmHg, and a molar refractivity of 41.8±0.4 cm3 .Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 327.9±25.0 °C at 760 mmHg, and a flash point of 152.1±23.2 °C . It also has a molar refractivity of 41.8±0.4 cm3, a polar surface area of 57 Å2, and a molar volume of 114.1±5.0 cm3 .Wissenschaftliche Forschungsanwendungen

Electrolytic Reduction Applications : Kunugi and Abe (1984) investigated the electrolytic reduction of 1-methylsulfinyl-1-methylthio-2-arylethenes, demonstrating that these compounds can undergo carbon-sulfur bond cleavage to form E-1-methylthio-2-arylethenes. This finding is significant for synthetic organic chemistry, particularly in the synthesis of sulfur-containing organic compounds (Kunugi & Abe, 1984).

Chemical Analysis of Sugars and Derivatives : The phenol-sulfuric acid method developed by Dubois et al. (1956) for the colorimetric determination of sugars and related substances, including methyl ethers with free or potentially free reducing groups, is a cornerstone in analytical chemistry for carbohydrate analysis (Dubois et al., 1956).

Antimicrobial and Cytotoxic Properties : Chen et al. (2021) discovered phenolic bisabolane-type sesquiterpenoids, including compounds with a methylsulfinyl group, from the fungus Aspergillus flavipes 297. These compounds showed selective antimicrobial activity and exhibited cytotoxicity against certain cell lines, indicating potential applications in pharmaceuticals and antimicrobial agents (Chen et al., 2021).

Capillary Electrophoresis Applications : Britz‐McKibbin and Chen (1998) utilized a water-soluble tetraethylsulfonate derivative of 2-methylresorcinarene as an additive in capillary electrophoresis, demonstrating its ability to interact differently with phenol derivatives, which is valuable for analytical separations in chemistry (Britz‐McKibbin & Chen, 1998).

Organic Synthesis : The research by Ya Chen et al. (2014) on the formation of 2-arylsulfanylphenols using cyclohexanones as a phenol source via dehydrogenation highlights a novel method for constructing new C–S bonds, which is relevant in organic synthesis and pharmaceutical research (Ya Chen et al., 2014).

Acid Catalysis in Ionic Liquids : Duan et al. (2006) explored the use of protic ionic liquids based on 2-methylpyridinium for acid catalysis, including the tert-butylation of phenol, showing that these ionic liquids can be effective catalysts in organic reactions (Duan et al., 2006).

Wirkmechanismus

Target of Action

It’s worth noting that phenolic compounds, which 2-(methylsulfinyl)phenol is a part of, are known to interact with various proteins and enzymes in the body, affecting numerous biological processes .

Mode of Action

Phenolic compounds, in general, are known to exert their effects through various mechanisms, including antioxidant activity, enzyme inhibition, and interaction with cell signaling pathways .

Biochemical Pathways

Phenolic compounds are known to be involved in a variety of biochemical pathways, often acting as antioxidants and interacting with enzymes involved in inflammation, carcinogenesis, and other processes .

Pharmacokinetics

Phenolic compounds are generally known to undergo extensive metabolism in the body, which can affect their bioavailability .

Result of Action

Phenolic compounds, in general, are known for their antioxidant properties, ability to modulate enzyme activity, and potential to interact with cell signaling pathways .

Action Environment

Factors such as pH, temperature, and presence of other compounds can potentially affect the stability and activity of phenolic compounds .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

The biochemical properties of 2-(Methylsulfinyl)phenol are not well-studied. Phenolic compounds are known to interact with various enzymes, proteins, and other biomolecules. They can form hydrogen bonds with proteins, influencing their structure and function

Cellular Effects

Phenolic compounds can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Phenolic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Phenolic compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Eigenschaften

IUPAC Name |

2-methylsulfinylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-10(9)7-5-3-2-4-6(7)8/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTHIQRJDDCEQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343187 | |

| Record name | 2-(Methylsulfinyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-02-8 | |

| Record name | 2-(Methylsulfinyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B86826.png)